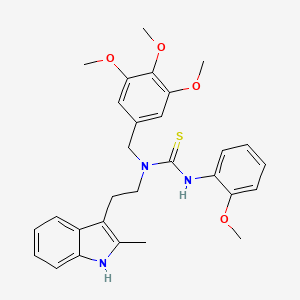

3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O4S/c1-19-21(22-10-6-7-11-23(22)30-19)14-15-32(29(37)31-24-12-8-9-13-25(24)33-2)18-20-16-26(34-3)28(36-5)27(17-20)35-4/h6-13,16-17,30H,14-15,18H2,1-5H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYGVMGMDWSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its diverse biological activities. The presence of multiple substituents, such as methoxy groups and an indole moiety, enhances its interaction with biological targets.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Thiourea Group | Present |

| Methoxy Substituents | 2-methoxyphenyl and 3,4,5-trimethoxybenzyl |

| Indole Moiety | 2-methyl-1H-indol-3-yl |

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound targets specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways.

- Case Studies : In vitro studies demonstrated IC50 values ranging from to against different cancer cell lines such as breast and prostate cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against both bacterial and fungal strains.

- Antibacterial Efficacy : Studies indicate that thiourea derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structure facilitates interaction with bacterial enzymes involved in cell wall synthesis .

- Antifungal Properties : It has demonstrated antifungal activity against pathogens like Candida albicans, making it a candidate for further development as an antifungal agent .

Antioxidant Activity

The antioxidant potential of the compound is noteworthy. Thiourea derivatives have shown capacity to scavenge free radicals effectively.

- Testing Methods : DPPH and ABTS assays were employed to assess antioxidant activity. The compound exhibited IC50 values indicating strong radical scavenging ability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in the substituents can significantly influence their efficacy.

Key Findings from SAR Studies:

科学的研究の応用

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiourea compounds on cancer cell lines, showing that modifications in the thiourea structure can enhance their efficacy against specific cancer types. The compound has been noted for its ability to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapies .

Antimicrobial Properties

Thiourea compounds have also been investigated for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. Preliminary studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Anticancer Effects

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of thiourea derivatives and evaluated their anticancer activity against various human cancer cell lines. The compound demonstrated a significant reduction in cell viability at low micromolar concentrations, outperforming several known anticancer agents .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of thiourea derivatives, including the compound of interest. The results indicated that it exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

化学反応の分析

Cyclization Reactions

The thiourea moiety (-N-C=S-N-) participates in intramolecular cyclizations under basic or thermal conditions:

Base-Catalyzed Cyclization

| Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12 h | Benzo oxazine derivatives | 65–78% | |

| NaH, THF, reflux | 1,3-Thiazolidin-4-one | 52% |

Mechanism involves nucleophilic attack by the sulfur atom on adjacent electrophilic carbons, forming five- or six-membered heterocycles .

Cyclocondensation with DMAD

Reaction with dimethyl acetylenedicarboxylate (DMAD) yields fused thiazine derivatives:

textThiourea + DMAD → Methyl 2-benzamido-4-oxo-thiazine-6-carboxylate

Oxidation of Methoxy Groups

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Quinone derivatives | 60°C, 4 h | |

| CrO₃, AcOH | Carboxylic acids (demethylation) | Reflux, 8 h |

The 3,4,5-trimethoxybenzyl group is susceptible to oxidative demethylation, forming hydroxyl or carbonyl groups.

Reduction of Thiourea

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| LiAlH₄, THF | 1,2-Diamine | 0°C → RT, 2 h | |

| H₂, Pd/C | Desulfurized urea | 50 psi, 12 h |

Nucleophilic Substitution

The electron-rich indole and methoxyphenyl groups facilitate electrophilic aromatic substitution (EAS):

Nitration

| Conditions | Position Substituted | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | C-5 of indole | 47% |

Halogenation

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Br₂, FeCl₃ | 5-Bromoindole derivative | CH₂Cl₂, 25°C, 3 h |

Enzyme Inhibition Activity

While not a direct chemical reaction, the compound inhibits glutaminyl cyclase (QC) via:

Stability and Degradation

Q & A

Basic Synthesis and Optimization

Q: What synthetic routes are commonly employed for this thiourea derivative, and how are reaction conditions optimized? A: The synthesis involves multi-step reactions starting with amines and isothiocyanates. Key steps include:

- Step 1: Reaction of 2-(2-methyl-1H-indol-3-yl)ethylamine with 3,4,5-trimethoxybenzyl isothiocyanate.

- Step 2: Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 0–25°C (for sensitive steps) | Minimizes side reactions | |

| Solvent | DMF, ethanol, or DCM | Enhances solubility/reactivity | |

| Reaction Time | 12–24 hours | Ensures completion | |

| Purification | Column chromatography/HPLC | Achieves >95% purity |

Key Validation:

- Monitor intermediates via TLC .

- Final product characterized by H/C NMR and HRMS .

Structural Characterization

Q: Which analytical techniques are critical for confirming the compound’s structure and purity? A:

- Nuclear Magnetic Resonance (NMR):

- H NMR identifies protons on methoxy, indole, and benzyl groups .

- C NMR confirms thiourea carbonyl resonance (~180 ppm) .

- High-Performance Liquid Chromatography (HPLC):

- Purity >95% with C18 columns (methanol/water mobile phase) .

- Mass Spectrometry (HRMS):

- Exact mass matches calculated molecular formula (e.g., [M+H] at m/z 550.2) .

Basic Biological Screening

Q: What initial assays are recommended to evaluate its bioactivity? A:

- Anticancer Activity:

- MTT assay using cancer cell lines (IC determination) .

- Antimicrobial Testing:

- Enzyme Inhibition:

- Kinase or COX-2 inhibition assays with fluorogenic substrates .

Advanced Mechanistic Studies

Q: How can researchers investigate its interaction with biological targets? A:

- Molecular Docking:

- Use AutoDock/Vina to model binding to kinases or receptors (e.g., EGFR, tubulin) .

- Surface Plasmon Resonance (SPR):

- Measure binding affinity (K) to purified targets .

- Cellular Pathway Analysis:

- Western blotting for apoptosis markers (e.g., caspase-3, PARP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。